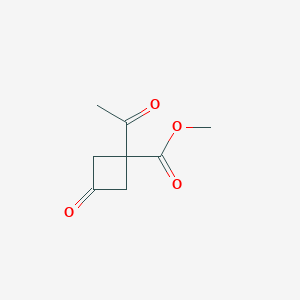
Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1501666-28-9 . It has a molecular weight of 170.17 and its IUPAC name is methyl 1-acetyl-3-oxocyclobutanecarboxylate . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate” is 1S/C8H10O4/c1-5(9)8(7(11)12-2)3-6(10)4-8/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 170.17 .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Research has highlighted the role of Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate in organic synthesis, demonstrating its utility in studying competition between ester and formyl groups for control of torquoselectivity in cyclobutene electrocyclic reactions. For instance, the thermolysis of Methyl 3-formylcyclobutene-3-carboxylate, which is a related compound, affirms theoretical predictions about electrocyclization processes, underscoring the importance of such compounds in understanding reaction mechanisms (Niwayama & Houk, 1992).
Conformational Analysis
Quantum mechanical calculations have been employed to determine the conformational preferences of the N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid, a compound structurally similar to Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate. This research contributes to our understanding of how the cyclic nature of the side chain restricts backbone flexibility, with implications for designing molecules with desired physical and chemical properties (Casanovas et al., 2006).
Stereochemistry and Chirality
The study of "Hidden" axial chirality and its role as a stereodirecting element in reactions involving enol(ate) intermediates highlights the complexity of stereochemical considerations in organic synthesis. The research on Methyl (4R)-3-(2-diazo-3-oxobutanoyl)-1,1-dioxo-1λ6,3-thiazolidine-4-carboxylate, a compound with similar structural features, showcases the intricacies of stereoselective cyclizations and the influence of chirality on reaction outcomes (Betts et al., 1999).
Epigenetic Control Mechanisms
Research into the metabolic control of methylation and acetylation reveals the biochemical importance of compounds like Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate in epigenetics. These studies show how methylation and acetylation, sensitive to cellular metabolic status, serve as the chemical basis for epigenetic control mechanisms, affecting gene expression and protein function (Su, Wellen, & Rabinowitz, 2016).
Material Science and Polymer Chemistry
Investigations into the synthesis and properties of new chemical entities often leverage the unique reactivity of cyclobutane derivatives. For example, the creation of new 2-oxofuro[2,3-b]pyrroles through reactions involving 1,2-diaza-1,3-butadienes and gamma-ketoesters demonstrates the potential of utilizing cyclobutane derivatives in synthesizing novel materials with potential applications in material science and polymer chemistry (Attanasi et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1-acetyl-3-oxocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(9)8(7(11)12-2)3-6(10)4-8/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLLWRYMFKQASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(=O)C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

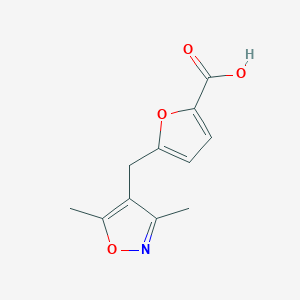
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)

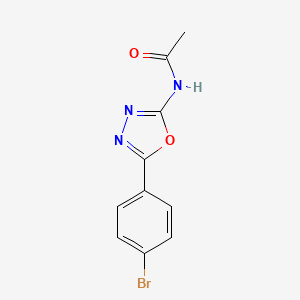
![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)
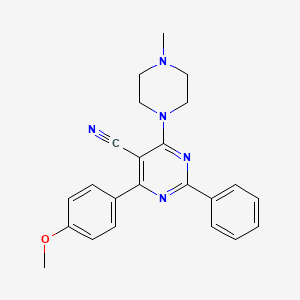

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)

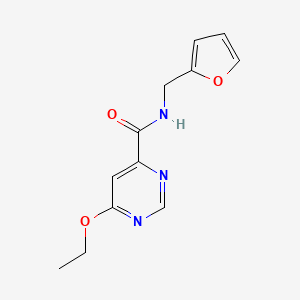

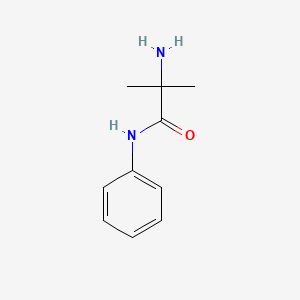
![6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide](/img/structure/B2503632.png)
